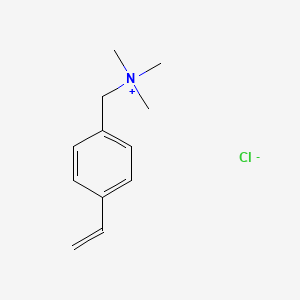

(p-Vinylbenzyl)trimethylammonium chloride

Übersicht

Beschreibung

(p-Vinylbenzyl)trimethylammonium chloride is a quaternary ammonium salt commonly used as a monomer in polymerization reactions to produce unique polymers . Its vinylbenzyl group allows for easy radical polymerization and copolymerization, enabling incorporation into different polymer backbones like polyacrylates, polyvinyl acetates, and styrene-based polymers .

Synthesis Analysis

The homopolymers and block copolymers of this compound were synthesized by RAFT polymerization schemes . The ion exchange resin poly (4-vinylbenzyl) trimethylammonium chloride (P (ClVBTA)) was synthesized and its removal properties toward vanadium (V) and molybdenum (VI) were evaluated and compared with those of the Amberlite IRA-402 commercial resin .Molecular Structure Analysis

The molecular formula of this compound is C12H18ClN . The InChI string isInChI=1S/C12H18N.ClH/c1-5-11-6-8-12 (9-7-11)10-13 (2,3)4;/h5-9H,1,10H2,2-4H3;1H/q+1;/p-1 . Chemical Reactions Analysis

This compound is used in polymerization reactions to produce unique polymers . It is also used in the synthesis of the poly (AMA-DVB-VBTA) monolith columns, which are used for solid-phase microextraction in analytical chemistry .Physical and Chemical Properties Analysis

The molecular weight of this compound is 211.73 g/mol . The melting point is 240 °C (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen

Composite Material Development : (p-Vinylbenzyl)trimethylammonium chloride is used in the synthesis of hybrid composites involving metal oxides, which exhibit good thermal stability and specific physical properties depending on the nature of the metal oxide incorporated (Campos, Urbano, & Rivas, 2014).

Polymer Science : It's involved in the creation of strong polyampholytes, which demonstrate unique solubility characteristics and temperature-responsive behaviors in aqueous solutions (Sharker et al., 2019).

Hydrogel Films : This compound is used in the preparation of multifunctional photo-crosslinked ionic polymer hydrogel films, showing potential in various applications due to their adjustable properties like hydrophobicity/hydrophilicity and antimicrobial activity (He et al., 2014).

Water Treatment : It has been utilized in ion exchange resins for the removal of vanadium (V) and molybdenum (VI) from water solutions, displaying higher capacity than some commercial resins (Morales et al., 2021; Morales et al., 2022).

Emulsion Polymerization : The compound plays a role in emulsion polymerization processes, affecting the rate and conversion of polymerization due to its cationic nature and hydrophobic properties (Ramos & Forcada, 2010).

Flocculation and Water Purification : It is used in the formulation of flocculants for solid/liquid separation, enhancing flocculation efficiency in various dispersions (Schwarz et al., 2007).

Arsenic Removal : Polymers containing this compound have been effective in removing arsenate from aqueous solutions, demonstrating the potential for environmental clean-up applications (Rivas et al., 2007).

Wirkmechanismus

The ability of the novel polymers to form complexes with linear DNA was investigated by light scattering, zeta potential, and ethidium bromide fluorescence quenching measurements . The resulting polyplexes were in the size range of 80–300 nm and their surface potential changed from negative to positive depending on the N/P ratio .

Safety and Hazards

Zukünftige Richtungen

The use of novel homo and block copolymers based on poly (vinyl benzyl trimethylammonium chloride) as gene delivery vectors is a promising area of research . The influence of factors such as molar mass, content, and chemical structure of the polycationic moieties as well as the presence of a hydrophilic poly [oligo (ethylene glycol) methacrylate] block on the structure and stability of the polyplexes, kinetics of their formation, and effectiveness of the (co)polymers to shrink and pack DNA was discussed .

Eigenschaften

IUPAC Name |

(4-ethenylphenyl)methyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N.ClH/c1-5-11-6-8-12(9-7-11)10-13(2,3)4;/h5-9H,1,10H2,2-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXNKQRAZONMHJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=C(C=C1)C=C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26780-21-2 | |

| Record name | Poly(4-vinylbenzyltrimethylammonium chloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26780-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20949588 | |

| Record name | (4-Ethenylphenyl)-N,N,N-trimethylmethanaminiumato(2-) chlorido(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7538-38-7, 26780-21-2 | |

| Record name | (p-Vinylbenzyl)trimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007538387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Ethenylphenyl)-N,N,N-trimethylmethanaminiumato(2-) chlorido(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (P-VINYLBENZYL)TRIMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ESD7JK1FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[2,3-dichloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B8020391.png)

![4-oxo-6-propyl-6,7-dihydro-5H-triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B8020405.png)

![4-[(2-Methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B8020413.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoate](/img/structure/B8020448.png)

![2-{N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamido}ethyl acetate](/img/structure/B8020461.png)